Product packaging for 2-Chloroethylamine(Cat. No.:CAS No. 689-98-5)

2-Chloroethylamine

Cat. No.: B1212225
CAS No.: 689-98-5
M. Wt: 79.53 g/mol
InChI Key: VKPPFDPXZWFDFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context in Organic Chemistry and Chemical Reactivity

The scientific journey of 2-chloroethylamine is deeply intertwined with the broader history of nitrogen mustards, a class of compounds that garnered significant attention in the early twentieth century. Initially investigated for their potential as chemical warfare agents in the 1920s and 1930s, the unique reactivity of the bis(2-chloroethyl)amino functional group soon pivoted their development towards chemical and medical research. ump.edu.pl The discovery in 1942 that nitrogen mustards act as potent alkylating agents was a landmark moment, opening new frontiers in synthetic methodology and cancer therapy. ump.edu.pl

As the simplest primary amine in this family, this compound and its derivatives became foundational structures for systematic research into alkylation mechanisms. ump.edu.pl Early studies focused on understanding the transformation of the 2-chloroethyl group into a highly reactive intermediate, a process that underpins its potent chemical reactivity. ptfarm.plcdnsciencepub.com This historical evolution from military applications to a fundamental tool in organic synthesis and medicinal chemistry highlights the compound's significance. The introduction of the first nitrogen mustard drug, mechlorethamine, into therapy in 1949 cemented the importance of the 2-chloroethylamino moiety in the development of cytotoxic agents. ump.edu.pl

Significance as a Fundamental Synthon and Reactive Intermediate

This compound is widely valued in modern organic chemistry as a versatile intermediate and a fundamental two-carbon synthon. anshulchemicals.comchemimpex.comfishersci.pt Its utility stems from the presence of two reactive centers: the nucleophilic amino group and the electrophilic carbon bearing the chlorine atom. google.com This bifunctional nature allows it to be a cornerstone in the synthesis of a wide array of more complex molecules, including active pharmaceutical ingredients (APIs), dyes, and agrochemicals. chemicalbook.comforecastchemicals.comnetascientific.com It is frequently employed as a starting material or key building block in multi-step synthetic pathways. chemimpex.comshreeganeshchemical.com

The most critical aspect of its chemical behavior is its role as a precursor to a highly reactive intermediate, the aziridinium (B1262131) ion. helyspecialitychemicals.comwikipedia.orgnih.gov Through intramolecular cyclization, the lone pair of electrons on the nitrogen atom displaces the chloride leaving group, forming a strained, three-membered ring. ptfarm.plbionity.com This transient aziridinium cation is a potent electrophile, readily attacked by various nucleophiles. ptfarm.plhelyspecialitychemicals.com This transformation is central to its function as an alkylating agent, as the aziridinium ion is the true reactive species in most of its alkylation reactions. cdnsciencepub.comnih.gov Research has demonstrated that the rate of this cyclization is dependent on pH, as the protonated amine cannot cyclize. wikipedia.orgbionity.com

Overview of its Unique Chemical Properties and Transformations

The chemistry of this compound is dominated by its capacity for intramolecular cyclization and subsequent alkylation reactions. This unique reactivity profile enables a variety of chemical transformations that are crucial in advanced synthesis.

One of the most well-documented transformations is the formation of the aziridinium ion. Studies on derivatives like N-(2-chloroethyl)-4-piperidinyl diphenylacetate (4-DAMP mustard) have quantified this process. In an aqueous solution at pH 7.4, the conversion to the aziridinium ion proceeds via a first-order process, with the peak concentration of the reactive ion being achieved after approximately 32 minutes. nih.gov

This inherent reactivity makes this compound and its derivatives powerful alkylating agents. The generated aziridinium ion readily reacts with a wide range of nucleophiles, including the functional groups found in biological macromolecules like DNA and proteins. ptfarm.plnih.gov For example, the N-7 position of guanine (B1146940) is a common site of alkylation by nitrogen mustards, a reaction that can lead to the cross-linking of DNA strands. ump.edu.pl

Furthermore, this compound is a key precursor for the synthesis of various nitrogen- and sulfur-containing heterocyclic compounds. Its reaction with different substrates can yield valuable scaffolds for medicinal and materials chemistry. For instance, it is used in the chemoselective synthesis of thiazolines and thiazines through heterocyclization with α-N-hydroxyimino-β-oxodithioesters. chemicalbook.com It is also employed in the alkylation of pyrazoles and in the synthesis of piperazine (B1678402) derivatives, demonstrating its broad utility in constructing diverse cyclic systems. scholarsresearchlibrary.comresearchgate.net

Interactive Data Table: Synthetic Applications of this compound Derivatives

PrecursorReagent(s)Product TypeReported Yield (%)Reference
Diethanolamine (B148213)Thionyl Chloride (SOCl₂)bis-(this compound) hydrochloride94.1 scholarsresearchlibrary.com
bis-(this compound) hydrochloride3-chloro-aniline1-(3-chlorophenyl)-piperazine derivative72.6 scholarsresearchlibrary.com
α-N-hydroxyimino-β-oxodithioestersThis compound hydrochlorideThiazolines/ThiazinesNot specified chemicalbook.com
PyrazolesThis compound1-(2-aminoethyl)pyrazoles70-80 researchgate.net
GlycosylisothiocyanatesThis compound hydrochlorideN-(2-thiazolin-2-yl)thioureasNot specified researchgate.net

Interactive Data Table: Kinetics of Aziridinium Ion Formation

CompoundConditionProcessHalf-time (min)Peak Intermediate ConcentrationReference
4-DAMP mustardpH 7.4, 37°CChloride Release5.775% at 32 min nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H6ClN B1212225 2-Chloroethylamine CAS No. 689-98-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloroethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6ClN/c3-1-2-4/h1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKPPFDPXZWFDFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10218977
Record name 2-Chloroethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10218977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

79.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

689-98-5
Record name 2-Chloroethylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000689985
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chloroethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10218977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-CHLOROETHYLAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P7YLY3O329
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies for 2 Chloroethylamine and Its Salts

Classical Preparative Routes for 2-Chloroethylamine Hydrochloride

The traditional methods for synthesizing this compound hydrochloride primarily involve the use of ethanolamine (B43304) as a starting material, reacting it with either hydrogen chloride or thionyl chloride. exsyncorp.com These methods are well-documented and widely employed in industrial production.

Synthesis via Reaction of Ethanolamine with Hydrogen Chloride

A significant method for producing this compound hydrochloride involves the direct reaction of ethanolamine with hydrogen chloride. exsyncorp.comgoogle.com This process is valued for its use of readily available and cost-effective raw materials, and it is capable of producing a high-purity product with a good yield. google.com The reaction is typically a substitution reaction where the hydroxyl group of ethanolamine is replaced by a chlorine atom from hydrogen chloride. google.com

However, this reaction often requires specific conditions to proceed efficiently. The process is generally carried out under pressure, which necessitates specialized production equipment and can increase operational complexity. google.com Furthermore, the reaction time can be lengthy, leading to higher energy consumption. google.com To address these challenges, research has focused on the use of catalysts, such as organic acids, to facilitate the reaction under milder conditions and shorten the reaction duration. google.com One patented method describes using an organic acid as a catalyst and hydrogen chloride as the chlorinating agent, which not only improves reaction speed and yield but also avoids the formation of polluting byproducts like sulfur dioxide. google.com

Reaction Scheme: HOCH₂CH₂NH₂ + 2HCl → ClCH₂CH₂NH₃⁺Cl⁻ + H₂O

Table 1: Reaction Conditions for Ethanolamine with Hydrogen Chloride
ParameterConditionSource
Reactants Ethanolamine, Hydrogen Chloride google.com
Catalyst Organic Acid google.com
Product This compound Hydrochloride google.com
Advantages High purity and yield, readily available raw materials. google.com
Disadvantages Requires pressure, long reaction times, high energy consumption without a catalyst. google.com

Synthesis via Reaction of Ethanolamine or its Hydrochloride with Thionyl Chloride

Another prevalent classical method is the reaction of ethanolamine or its hydrochloride salt with thionyl chloride. exsyncorp.comgoogle.com This approach is often favored for its mild reaction conditions and shorter reaction times, making the process easier to control. google.com The reaction of diethanolamine (B148213) with thionyl chloride in 1,2-dichloroethane (B1671644) at 50°C for 3 hours has been reported to produce bis(2-chloroethyl)amine (B1207034) hydrochloride in quantitative yield. chemicalbook.com

A significant drawback of this method is the higher cost of thionyl chloride. google.com Moreover, the reaction produces sulfur dioxide (SO₂) as a byproduct, which is a pollutant gas, raising environmental concerns. google.com The synthesis of bis(2-chloroethyl)amine hydrochloride, a related compound, also utilizes thionyl chloride with diethanolamine, resulting in sulfur dioxide and hydrochloric acid as byproducts. evitachem.com Despite these disadvantages, the thionyl chloride route remains a common choice, particularly in laboratory settings, due to its efficiency and high product yield. google.com

A process for preparing this compound hydrochloride by reacting 2-hydroxyethylamine hydrochloride with thionyl chloride using substoichiometric amounts of aliphatic carboxylic acids as solvents has also been described. google.com For instance, reacting 2-hydroxyethylamine hydrochloride with thionyl chloride in the presence of acetic acid at 60°C yields an aqueous solution of the product. google.com

Reaction Scheme: HOCH₂CH₂NH₂·HCl + SOCl₂ → ClCH₂CH₂NH₃⁺Cl⁻ + SO₂ + HCl

Table 2: Comparison of Synthesis using Thionyl Chloride
ParameterEthanolamine + Thionyl ChlorideDiethanolamine + Thionyl Chloride2-Hydroxyethylamine Hydrochloride + Thionyl Chloride
Product This compound HydrochlorideBis(2-chloroethyl)amine HydrochlorideThis compound Hydrochloride
Conditions Mild, short reaction time50°C, 3 hours in 1,2-dichloroethane60°C in acetic acid
Advantages High yield, easy to controlQuantitative yieldForms a stable aqueous solution
Disadvantages Expensive reagent (thionyl chloride), produces SO₂Produces SO₂ and HCl byproductsUses a corrosive reagent
Source google.comgoogle.com chemicalbook.com google.com

Alternative and Emerging Synthetic Approaches

Beyond the classical methods, several alternative synthetic routes for this compound have been explored. These methods often start from different precursors and may offer advantages in specific contexts, although they are generally less common for large-scale production due to factors like raw material availability and cost. google.com

Aziridine (B145994) Conversion Methods

Aziridine, a three-membered heterocyclic compound, can be a precursor to this compound. google.com In fact, the cyclization of this compound is a historical method for synthesizing aziridine. wikipedia.org Conversely, the ring-opening of aziridine can yield this compound derivatives. A one-pot, two-stage process has been reported for the synthesis of branched polyethylenimines from this compound, where the first stage involves the conversion of this compound to aziridine. researchgate.net This transformation occurs via intramolecular dehydrochlorination. researchgate.net Biologically important N-β-hydroxyethylaziridines can be prepared by the ring-opening of epoxides with ethyleneimine (aziridine) generated in situ from this compound under basic conditions. nih.gov This highlights the reversible relationship between this compound and aziridine. However, the use of aziridine itself is limited due to its high toxicity and potential for explosive polymerization. nih.gov

Synthesis from 2-Oxazolidinone and Hydrogen Chloride

2-Oxazolidinone can also serve as a starting material for the synthesis of this compound. google.com This method is considered a potential alternative, though it is often limited by the availability and cost of the starting material, making it more suitable for laboratory-scale preparations. google.com The synthesis of N-substituted ethylenediamine (B42938) derivatives, for which this compound is a key intermediate, can be achieved from 2-oxazolidinone, but the process is noted to be expensive. asianpubs.org

Synthesis from Imidazoline (B1206853) and Hydrochloric Acid

The synthesis of this compound hydrochloride from imidazoline and hydrochloric acid is another alternative route. google.com Similar to the other alternative methods, this approach is constrained by the limited sources and high cost of the raw materials. google.com Consequently, its application is generally restricted to small-scale laboratory synthesis and is considered more of a technical reserve than a viable industrial process. google.com

Table 3: Overview of Alternative Synthetic Approaches
MethodStarting Material(s)Key TransformationLimitationsSource
Aziridine Conversion Aziridine or this compoundRing-opening or Ring-closureToxicity and hazardous nature of aziridine. google.comresearchgate.netnih.gov
2-Oxazolidinone Synthesis 2-Oxazolidinone, Hydrogen ChlorideRing-opening/SubstitutionHigh cost and limited availability of 2-oxazolidinone. google.comasianpubs.org
Imidazoline Synthesis Imidazoline, Hydrochloric AcidRing-opening/SubstitutionHigh cost and limited availability of imidazoline. google.com

Considerations for Reaction Conditions and Yield Optimization

The synthesis of this compound and its salts can be achieved through various methods, with the reaction of ethanolamine with either thionyl chloride or hydrogen chloride being the most common. Optimization of reaction conditions is crucial for maximizing product yield and purity.

One prevalent method involves the reaction of ethanolamine with thionyl chloride. google.com This reaction is often favored for its mild conditions and short reaction time. google.com For instance, a quantitative yield of bis(2-chloroethyl)amine hydrochloride was obtained by reacting diethanolamine with thionyl chloride in 1,2-dichloro-ethane at 50°C for 3 hours. chemicalbook.com In another variation, reacting ethanolamine hydrochloride with thionyl chloride in chloroform (B151607) for 5 hours with heating resulted in a 100% yield. lookchem.com However, the cost of thionyl chloride and the generation of sulfur dioxide as a byproduct are significant considerations. google.com

A more cost-effective and environmentally friendly approach is the reaction of ethanolamine with hydrogen chloride, which avoids the formation of polluting gases. google.com This method can achieve high yields and purity, particularly when an organic acid is used as a catalyst. google.com For example, using an organic acid catalyst with hydrogen chloride at a temperature of 80–100°C for 4–6 hours can result in a yield of ≥95% with greater than 99% purity. The hydrochloride salt is typically synthesized by reacting this compound with hydrochloric acid under controlled conditions, such as maintaining a pH below 2 and a temperature of 0–5°C to prevent exothermic decomposition. Purification via recrystallization from ethanol (B145695) or methanol (B129727) typically yields 70–85%.

The choice of solvent also plays a role in yield and reaction efficiency. While some methods are performed in solvents like chloroform or 1,2-dichloro-ethane, others have been developed under solvent-free conditions. chemicalbook.comlookchem.comresearchgate.net

Below is a data table summarizing key reaction conditions and yields for different synthetic routes to this compound and its derivatives.

ReactantsReagent/CatalystSolventTemperature (°C)Time (h)Yield (%)Source
Ethanolamine, Hydrogen ChlorideOrganic Acid (e.g., acetic acid)-80–1004–6≥95
This compound, Hydrochloric Acid-Ethanol or Methanol (for recrystallization)0–5-70–85
Diethanolamine, Thionyl Chloride-1,2-dichloro-ethane503100 (quantitative) chemicalbook.com
Ethanolamine Hydrochloride, Thionyl Chloride-ChloroformHeating5100 lookchem.com
Ethanolamine Hydrochloride, Thionyl Chloride-Toluene75395 lookchem.com
Ethanolamine, Thionyl Chloride-Organic Solvent-->70 (cyclization yield) google.com

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is focused on reducing environmental impact by minimizing hazardous byproducts and developing more efficient and sustainable reaction protocols.

Minimization of Pollutant Byproducts

A significant advancement in the green synthesis of this compound hydrochloride is the substitution of thionyl chloride with hydrogen chloride as the chlorinating agent. google.com The reaction of ethanolamine with thionyl chloride, while effective, generates sulfur dioxide (SO₂) gas as a major byproduct. google.com Sulfur dioxide is a known pollutant with adverse environmental and health effects. By utilizing hydrogen chloride, the formation of this polluting gas is entirely avoided. google.com

Furthermore, in industrial processes involving the reaction of ethanolamine and hydrogen chloride, the byproduct hydrogen chloride can be recycled within the process, further minimizing waste and environmental impact. This approach not only reduces pollution but also improves the atom economy of the synthesis.

Another strategy involves the in-situ generation of reactive intermediates, which can reduce the need to handle hazardous materials. For example, aziridine can be generated in situ from this compound hydrochloride in an aqueous solution of sodium hydroxide (B78521). nih.gov This method was used in the regioselective synthesis of N-β-hydroxyethylaziridines, where the formation of byproducts was generally low (<5%). nih.gov

Catalytic and Solvent-Free Methodologies

The development of catalytic and solvent-free methods represents another key aspect of green chemistry in the synthesis of this compound and its derivatives. The use of an organic acid as a catalyst in the reaction between ethanolamine and hydrogen chloride allows the reaction to proceed under milder conditions and with a shorter reaction time, leading to a higher product yield. google.com

Solvent-free reaction conditions are also being explored to reduce the use of volatile organic compounds, which are often hazardous and contribute to pollution. A method for synthesizing N-sulfamoyl imines from aldehydes and primary sulfonamides has been described that proceeds under solvent- and catalyst-free conditions, offering high yields in short reaction times. researchgate.net Similarly, a solvent-free and catalyst-free protocol has been reported for the synthesis of N-(2-aminoethyl)morpholine from an aqueous solution of 2-bromoethylamine (B90993) hydrochloride. asianpubs.org

Microwave-assisted organic synthesis (MORE) is another green technique that has been applied to reactions involving this compound derivatives. jocpr.com This method can significantly reduce reaction times (to as little as 2 minutes), increase yields by over 10%, and improve product purity, all while minimizing solvent use and energy consumption. jocpr.com Additionally, heterogeneous solid base catalysts, such as amino-functionalized coal fly ash, have been synthesized using this compound hydrochloride and demonstrated to be efficient and reusable for reactions like the Knoevenagel condensation under solvent-free conditions. ijert.org

The table below highlights some green chemistry approaches in the synthesis of this compound and related compounds.

Green Chemistry PrincipleMethodReactants/SubstratesConditionsAdvantageSource
Minimization of Byproducts Substitution of ReagentEthanolamine, Hydrogen ChlorideOrganic acid catalystAvoids SO₂ formation google.com
Minimization of Byproducts In-situ GenerationEpoxides, this compound HydrochlorideAqueous NaOH, 90°CLow byproduct formation (<5%) nih.gov
Catalytic Method Organic Acid CatalysisEthanolamine, Hydrogen Chloride80-100°CMilder conditions, shorter time, high yield google.com
Catalytic Method Heterogeneous CatalysisBenzaldehyde, Diethyl malonateAmino-functionalized fly ash, solvent-freeReusable catalyst, high yield ijert.org
Solvent-Free Method Thermal ReactionAldehydes, Primary sulfonamidesCatalyst-free, solvent-freeShort reaction time, high yield researchgate.net
Alternative Energy Source Microwave IrradiationBis-(this compound) hydrochloride, 2,3-dichloroanilineXylene, PTSA catalystRapid reaction (≤ 2 min), >10% yield increase jocpr.com

Reactivity and Mechanistic Insights of 2 Chloroethylamine

Intramolecular Cyclization to Aziridinium (B1262131) Ions

The reactivity of 2-chloroethylamine is dominated by the neighboring group participation of the amino group, leading to the intramolecular cyclization and formation of a highly reactive three-membered ring intermediate, the aziridinium ion. mdpi.combrainly.com This process is a key step in its mechanism of action as an alkylating agent. ptfarm.pl

The formation of the aziridinium ion from this compound is an intramolecular nucleophilic substitution reaction. The nitrogen atom of the amino group acts as a nucleophile, attacking the carbon atom bearing the chlorine, which serves as the leaving group. brainly.com This cyclization follows pseudo-first-order kinetics. nih.gov

The rate of formation of the aziridinium ion is influenced by several factors, including the nature of the leaving group and the solvent. Studies have shown that the cyclization of this compound is significantly slower than that of 2-bromoethylamine (B90993). nih.gov This is attributed to the poorer leaving group ability of the chloride ion compared to the bromide ion. nih.gov

Table 1: Comparative Cyclization Kinetics of 2-Haloethylamines at 21°C. nih.gov

Compound Pseudo-first-order rate constant (k) Half-life
This compound (8.0 ± 0.2) × 10⁻⁶ s⁻¹ 24.0 ± 0.5 h

The aziridinium ion, once formed, is a highly reactive electrophile due to the strained three-membered ring. mdpi.comjove.com Its stability is often low, and it is typically generated in situ for subsequent reactions. jove.commdma.ch The isolation and characterization of aziridinium ions are challenging due to their high reactivity towards nucleophiles, though spectroscopic observation is possible with non-nucleophilic counter anions. jove.comnih.gov The thermodynamics of the cyclization process show that the formation of the aziridinium ion increases the ring strain energy. mdpi.com

The rate of intramolecular cyclization of this compound is highly dependent on pH. wikipedia.orgcapes.gov.br The reaction requires the amino group to be in its unprotonated, nucleophilic form. wikipedia.org In acidic conditions (low pH), the amino group is protonated to form an ammonium (B1175870) salt. This protonated form is not nucleophilic and therefore cannot initiate the intramolecular attack to form the aziridinium ion. wikipedia.orgcapes.gov.br

As the pH increases, the concentration of the deprotonated, free amine form of this compound increases, leading to a faster rate of cyclization. wikipedia.orgcapes.gov.br Therefore, the cyclization rate is significantly slower under acidic conditions and faster in neutral to alkaline conditions. capes.gov.br The mechanism of hydrolysis and cyclization can change depending on the pH. At a pH above the pKa of the nitrogen, the formation of the aziridinium ion is the major pathway. capes.gov.br Below the pKa, other reactions like the cleavage of the P-N bond (in the case of phosphoramide (B1221513) mustards) can predominate. capes.gov.br

The nature of the halogen atom significantly impacts the rate of aziridinium ion formation. As mentioned previously, 2-bromoethylamine cyclizes much more rapidly than this compound. nih.gov This difference in reactivity is primarily due to the better leaving group ability of bromide compared to chloride. nih.gov

This disparity in reaction rates has practical implications in synthetic chemistry. For instance, in the synthesis of macrocyclic compounds, the slower cyclization of this compound can lead to higher selectivity, as it allows other reactions, such as urea (B33335) formation, to complete before macrocyclization occurs. nih.gov Although the conversion rates are lower with this compound (1.7-2.3%) compared to 2-bromoethylamine (15-21%) in certain reactions, the selectivity for the desired product can be nearly 100%. nih.gov In contrast, the higher reactivity of 2-bromoethylamine can lead to a compromise in selectivity. nih.gov The replacement of chlorine with bromine has also been shown to increase the tuberculostatic activity in certain quinolinedione derivatives. mdpi.com

The formation of the aziridinium ion and its subsequent ring-opening reactions are often stereospecific. nih.govrsc.org The intramolecular cyclization proceeds via an SN2 mechanism, which involves an inversion of configuration at the carbon atom being attacked if it is a chiral center.

The ring-opening of the aziridinium ion by a nucleophile is also a stereoselective process. jove.comnih.gov The nucleophile can attack either of the two carbon atoms of the aziridinium ring. The regioselectivity of this attack is influenced by both steric and electronic factors of the substituents on the ring and the nature of the incoming nucleophile. mdpi.comrsc.org The ring-opening typically proceeds with an inversion of configuration at the attacked carbon atom, consistent with an SN2 mechanism. rsc.orgnih.gov This stereospecificity is a valuable feature in asymmetric synthesis, allowing for the creation of chiral molecules with defined stereochemistry. rsc.orgnih.gov For example, the reaction of an aziridinium ion with nitrogen nucleophiles can provide vicinal diamine analogs with excellent enantioselectivity. rsc.org

Nucleophilic Substitution Reactions

The high electrophilicity of the aziridinium ion formed from this compound makes it susceptible to attack by a wide range of nucleophiles. mdma.ch

The aziridinium ion readily reacts with various nitrogen-based nucleophiles, including primary and secondary amines. ptfarm.pl This reaction leads to the formation of ethylenediamine (B42938) derivatives. rsc.org The reaction is a key step in the synthesis of various compounds, including piperazine (B1678402) derivatives.

A biologically significant reaction of the aziridinium ion is its alkylation of the N-7 position of guanine (B1146940) residues in DNA. oup.commedicaljournalssweden.se This is a primary mechanism by which nitrogen mustards, a class of compounds to which this compound belongs, exert their cytotoxic effects. ptfarm.pl The alkylation of guanine can lead to the formation of DNA monoadducts. oup.com If a bifunctional mustard is used, it can lead to interstrand or intrastrand cross-links in the DNA, which can inhibit DNA replication and transcription, ultimately leading to cell death. ptfarm.plohiolink.edu The monofunctional this compound primarily forms monoadducts, which are often repaired by the cell's nucleotide excision repair (NER) system. oup.com Studies in Drosophila have shown that the mutagenic activity of this compound is significantly enhanced in NER-deficient oocytes, highlighting the role of N7-alkylguanine in its mutational spectrum. oup.com

Reaction with Oxygen-Based Nucleophiles

This compound participates in nucleophilic substitution reactions with a variety of oxygen-based nucleophiles, including water, alcohols, and alkoxides. The primary mechanistic pathway involves an initial intramolecular cyclization, a process known as neighboring group participation. The lone pair of electrons on the nitrogen atom attacks the electrophilic carbon atom bonded to the chlorine, displacing the chloride ion and forming a highly reactive three-membered ring intermediate, the aziridinium ion. capes.gov.brbiosynth.com This intermediate is then susceptible to attack by an external nucleophile.

When reacting with alkoxides or alcohols, the oxygen nucleophile attacks one of the carbon atoms of the aziridinium ring, leading to ring-opening and the formation of a 2-aminoethyl ether. For instance, the reaction with sodium ethoxide proceeds via nucleophilic substitution to yield N,N-bis(2-ethoxyethyl)amine from related bis(2-chloroethyl)amine (B1207034) compounds. mdpi.com Similarly, this compound can be used to functionalize surfaces rich in hydroxyl groups. In one study, the surface silanol (B1196071) groups on coal fly ash were reacted with this compound hydrochloride, resulting in the covalent attachment of aminoethyl groups onto the surface through an oxygen-carbon bond. ijert.orgrsc.org This transformation occurs as the surface hydroxyls are converted to more nucleophilic alkoxide groups under basic conditions, which then attack the chloroethylamine. rsc.org

The reaction with water (hydrolysis) follows a similar path via the aziridinium intermediate, ultimately yielding ethanolamine (B43304). capes.gov.br The stability of the aziridinium ion and the rate of subsequent nucleophilic attack are influenced by factors such as pH and solvent. capes.gov.br

Table 1: Reactions of this compound with Oxygen-Based Nucleophiles

NucleophileReagent ExampleConditionsProductMechanistic Notes
AlkoxideSodium Ethoxide (EtONa)Anhydrous environment2-Aminoethyl ether derivativeProceeds via nucleophilic substitution, often on the aziridinium intermediate. mdpi.com
Alcohol / Hydroxyl GroupSurface Silanol Groups (on fly ash)Basic conditions (e.g., NaOH), Reflux at 85°CAmino-functionalized surfaceSurface hydroxyls are deprotonated to form nucleophilic alkoxide anions that attack the chloroethylamine. ijert.orgrsc.org
WaterH₂OAqueous solutionEthanolamineProceeds via an aziridinium ion intermediate; rate is pH-dependent. capes.gov.br

Reaction with Sulfur-Based Nucleophiles

As a potent alkylating agent, this compound readily reacts with soft, highly polarizable nucleophiles like those based on sulfur. The reaction mechanism is typically a direct SN2 displacement of the chloride, or it can proceed through the formation of the aziridinium intermediate, which is then attacked by the sulfur nucleophile. Thiols and thiolates are common reactants.

A notable application is in the synthesis of mercaptoethylamine hydrochloride (cysteamine hydrochloride). In one synthetic route, this compound hydrochloride is reacted with sodium thiocarbonate. google.com The sulfur atom of the thiocarbonate acts as the nucleophile, attacking the electrophilic carbon of the this compound and displacing the chloride. Subsequent acidic workup yields the final mercaptoethylamine product. google.com The reaction is typically performed in an aqueous solution at a controlled temperature of 40-45°C. google.com

This reactivity is also observed in biological contexts, such as the reaction with the thiol (-SH) group of the amino acid cysteine. The chloroethyl group forms a stable covalent bond with the sulfur atom, a process utilized in the design of targeted derivatization agents.

Table 2: Reactions of this compound with Sulfur-Based Nucleophiles

NucleophileReagent ExampleConditionsProductMechanistic Notes
ThiocarbonateSodium Thiocarbonate (S=C(SNa)₂)Aqueous solution, 40-45°C, followed by acid hydrolysisMercaptoethylamine hydrochlorideThe thiocarbonate sulfur atom acts as the nucleophile in a substitution reaction. google.com
ThiolCysteine (-SH group)pH 7.4Cysteine adductThe chloroethyl group alkylates the thiol via nucleophilic substitution.
General ThiolsR-SHPolar solvents2-(Alkylthio)ethylamineThe reaction proceeds via nucleophilic substitution, displacing the chloride.

Reaction with Carbon-Based Nucleophiles

This compound, as a primary alkyl halide, is susceptible to attack by carbon-based nucleophiles, leading to the formation of new carbon-carbon bonds. While specific documented examples for this compound are less common in the provided literature than for O- or S-nucleophiles, the reactivity follows established principles of nucleophilic substitution. Carbon nucleophiles such as enolates, organometallic reagents (e.g., Grignard reagents), and cyanides can react with this compound, typically via an SN2 mechanism.

In a typical SN2 reaction, the carbanionic nucleophile would directly attack the carbon atom bearing the chlorine, inverting the stereochemistry if the carbon were chiral. The formation of the aziridinium ion intermediate is also a possibility, especially under conditions where the amine is not protonated. In this case, the carbon nucleophile would attack one of the ring carbons of the aziridinium ion to open it.

For example, an enolate ion, formed by deprotonating a ketone or aldehyde at the alpha-carbon, can act as a nucleophile. babcock.edu.ng The reaction would result in the alkylation of the carbonyl compound at the alpha-position, forming a γ-aminoketone. Similarly, a Grignard reagent (R-MgX) provides a strongly nucleophilic carbanion that can attack the electrophilic carbon of this compound to form a new C-C bond. khanacademy.org These reactions are fundamental in organic synthesis for building larger carbon skeletons.

Table 3: Theoretical Reactions of this compound with Carbon-Based Nucleophiles

NucleophileReagent ExampleExpected ProductMechanistic Notes
EnolateAcetone enolate4-Aminopentan-2-oneThe enolate anion attacks the electrophilic carbon in an SN2-type reaction. babcock.edu.ng
OrganometallicEthylmagnesium bromide (EtMgBr)ButylamineThe highly nucleophilic carbanion from the Grignard reagent displaces the chloride. khanacademy.org
CyanideSodium Cyanide (NaCN)3-AminopropanenitrileThe cyanide ion is a good nucleophile for SN2 reactions with primary alkyl halides.

Elimination Reactions

This compound can undergo elimination reactions, specifically dehydrochlorination, to form new products. researchgate.netgoogle.com This reaction is highly dependent on the conditions, particularly the strength of the base and the solvent used. savemyexams.com When this compound is treated with a strong, non-nucleophilic base in a less polar solvent (like ethanolic sodium hydroxide), an E2 (bimolecular elimination) mechanism is favored. savemyexams.comiitk.ac.in

The E2 mechanism is a concerted, one-step process where the base abstracts a proton from the carbon adjacent (beta) to the carbon bearing the chlorine, while simultaneously the C-Cl bond breaks and a pi bond forms between the two carbon atoms. iitk.ac.in For this to occur efficiently, the beta-hydrogen and the chlorine leaving group must be in an anti-periplanar conformation. chemistrysteps.com

A significant elimination pathway for this compound is an intramolecular E2-type reaction, where the internal amine group acts as the base. This leads to the formation of aziridine (B145994), a three-membered heterocyclic compound. biosynth.comresearchgate.net This cyclization is a key aspect of its chemistry and is often in competition with intermolecular substitution reactions. One study noted that transforming this compound into aziridine can be achieved with a 77.5% yield by reacting it in an aqueous NaOH solution at 25°C for 24 hours. researchgate.net

Table 4: Elimination Reactions of this compound

Reaction TypeReagent/ConditionsProductMechanistic Notes
Intramolecular Elimination (Cyclization)Aqueous NaOH, 25°CAziridineThe internal amine group acts as a base, displacing the chloride to form a three-membered ring. biosynth.comresearchgate.net
Intermolecular DehydrochlorinationStrong, non-nucleophilic base (e.g., ethanolic NaOH), heatVinylamine (unstable, tautomerizes)Favored by strong bases and higher temperatures; proceeds via an E2 mechanism. savemyexams.com

Hydrolysis Mechanisms

The mechanism can be detailed in two primary steps:

Aziridinium Ion Formation: The unprotonated amino group acts as an internal nucleophile, attacking the adjacent carbon and displacing the chloride ion. This intramolecular cyclization is often the rate-determining step. Water as a solvent helps to stabilize the transition state for this step.

Nucleophilic Ring-Opening: A water molecule then acts as an external nucleophile, attacking one of the electrophilic carbons of the strained aziridinium ring. This attack opens the ring and, after deprotonation, yields the final product, ethanolamine.

The rate of hydrolysis is significantly affected by pH. capes.gov.br In acidic conditions, the amino group is protonated to form an ammonium salt (-NH₃⁺). This protonation prevents the nitrogen's lone pair from participating in the intramolecular cyclization, thus slowing down the hydrolysis that proceeds via the aziridinium pathway. For related mustard compounds, it has been shown that at pH values below the pKa, the hydrolysis mechanism can change, and the aziridinium pathway becomes less dominant. capes.gov.br The half-life of related bis(2-chloroethyl)amine compounds is reported to be around 12.5 days at 5°C, indicating that hydrolysis is a key environmental fate process. nih.gov

Reductive Transformations

This compound can undergo reductive transformations, most notably reductive dehalogenation. This class of reaction involves the replacement of the chlorine atom with a hydrogen atom, effectively reducing the alkyl halide to an alkane derivative.

Another reported method for reductive dehalogenation involves the use of a heterogeneous catalyst, such as palladium on calcium carbonate (Pd/CaCO₃), in the presence of a hydrogen source. rsc.org This catalytic hydrogenation approach is a common and effective way to reduce alkyl halides. The reaction proceeds on the surface of the metal catalyst, where the C-Cl bond is cleaved and replaced by a C-H bond.

Table 5: Reductive Transformations of this compound

Reaction TypeReagents and ConditionsProductMechanistic Notes
Reductive DehalogenationNickel-aluminum (Ni-Al) alloy, potassium hydroxide (B78521) (KOH) solutionEthylamineThe Ni-Al alloy in a basic medium acts as a chemical reductant to replace Cl with H. nih.gov
Catalytic HydrogenolysisPalladium on calcium carbonate (Pd/CaCO₃), H₂ sourceEthylamineThe C-Cl bond is cleaved on the surface of the palladium catalyst. rsc.org

Derivatives and Analogues of 2 Chloroethylamine: Synthesis and Chemical Transformations

N-Substituted 2-Chloroethylamine Derivatives

Synthesis of Bis(2-chloroethyl)amine (B1207034) and Tris(2-chloroethyl)amine

Bis(2-chloroethyl)amine, also known as nor-nitrogen mustard or 2,2'-dichlorodiethylamine, is a key intermediate in the synthesis of various nitrogen mustards and pharmaceuticals molbase.comwikipedia.org. Its synthesis is commonly achieved through the chlorination of diethanolamine (B148213). A widely employed method involves reacting diethanolamine with thionyl chloride (SOCl₂) in an inert solvent such as 1,2-dichloroethane (B1671644) or chloroform (B151607) chemicalbook.comgoogle.comevitachem.comjocpr.comgoogle.comasianpubs.org. The reaction typically proceeds under reflux conditions, often at around 50-65°C, for several hours, yielding bis(2-chloroethyl)amine hydrochloride with high or quantitative yields chemicalbook.comgoogle.comchemicalbook.com. For instance, reacting diethanolamine with thionyl chloride in 1,2-dichloroethane at 50°C for 3 hours can result in a quantitative yield of bis(2-chloroethyl)amine hydrochloride chemicalbook.com.

Tris(2-chloroethyl)amine, another significant nitrogen mustard precursor, is synthesized analogously from triethanolamine (B1662121). The reaction of triethanolamine with thionyl chloride is a standard route, often carried out in solvents like 1,2-dichloroethane under reflux conditions for approximately 4 hours chemicalbook.com. This process typically affords tris(2-chloroethyl)amine hydrochloride in quantitative yields chemicalbook.com. An alternative method involves using hydrogen chloride gas as the chlorinating reagent in the presence of a Lewis acid catalyst, such as aluminum sulfate (B86663) or zinc sulfate, which avoids the generation of sulfur dioxide and offers a more environmentally benign process google.com. The reaction conditions for this alternative method can involve temperatures between 150-170°C with controlled hydrogen chloride gas flow google.com.

Table 1: Synthesis of Bis(2-chloroethyl)amine and Tris(2-chloroethyl)amine

Compound NamePrecursor(s)Reagent(s)SolventTemperature (°C)Time (h)Typical YieldReference(s)
Bis(2-chloroethyl)amine HClDiethanolamineThionyl Chloride1,2-Dichloroethane503~100% chemicalbook.comgoogle.comchemicalbook.com
Tris(2-chloroethyl)amine HClTriethanolamineThionyl Chloride1,2-DichloroethaneReflux4~100% chemicalbook.com
Tris(2-chloroethyl)amine HClTriethanolamineHCl, Lewis AcidN/A150-1705-8High google.com

Preparation of N-Oxides of Chloroethylamines and their Reactivity

Tertiary amines, including those with chloroethyl substituents, can be oxidized to their corresponding N-oxides using oxidizing agents such as peracids (e.g., peroxyacetic acid) or hydrogen peroxide dtic.milgoogle.comliverpool.ac.ukmasterorganicchemistry.com. For example, bis- and tris(2-chloroethyl)amines can be reacted with peracetic acid to yield their respective N-oxides dtic.mil. However, the reactivity of these N-oxides differs from typical amine N-oxides. The presence of the chlorine atom as a leaving group can promote nucleophilic substitution reactions over elimination pathways when these N-oxides are subjected to thermal conditions dtic.mil. While Cope elimination, a common transformation for amine N-oxides leading to alkenes, is known, the chloroethyl N-oxides may favor other reaction pathways due to the lability of the C-Cl bond dtic.milmasterorganicchemistry.com. For instance, hydrogen peroxide can lead to the formation of cyclized bisquaternary ammonium (B1175870) salts rather than direct N-oxidation of certain chloroethylamines dtic.mil.

Table 2: Preparation of Chloroethylamine N-Oxides

Starting AmineOxidizing AgentProduct TypeKey ObservationReference(s)
Bis(2-chloroethyl)aminePeracetic AcidN-OxideFormation of the corresponding N-oxide. dtic.mil
Tris(2-chloroethyl)aminePeracetic AcidN-OxideFormation of the corresponding N-oxide. dtic.mil
Bis(2-chloroethyl)amineHydrogen PeroxideN/AFailed to form N-oxide; instead, formed cyclized bisquaternary salt via bimolecular nucleophilic substitution. dtic.mil
Tris(2-chloroethyl)amineHydrogen PeroxideN/AFavored formation of bisquaternary salts in polar environments. dtic.mil

Halogen-Substituted Analogues and their Comparative Reactivity

While specific detailed comparative reactivity studies of various halogen-substituted analogues of this compound were not extensively detailed in the provided search results, the general reactivity patterns can be inferred. This compound itself is a primary amine and a chloroalkane, possessing both nucleophilic (amino group) and electrophilic (due to the polarized C-Cl bond) characteristics ontosight.ai. The chloroethyl moiety is known for its alkylating properties evitachem.com.

Formation of Quaternary Ammonium Salts

Quaternary ammonium salts are formed through the alkylation of tertiary amines with alkylating agents, typically alkyl halides, in a reaction known as the Menshutkin reaction wikipedia.org. This process involves the nucleophilic attack of the tertiary amine's lone pair of electrons on the electrophilic carbon atom of the alkyl halide, leading to the formation of a positively charged nitrogen atom bonded to four carbon groups chemistrystudent.comlibretexts.orgphysicsandmathstutor.com.

This compound and its derivatives can participate in the formation of quaternary ammonium salts. For instance, tertiary amines can react with compounds containing the this compound moiety to form quaternary salts researchgate.netnih.govresearchgate.netmdpi.com. A common example involves the reaction of tertiary amines with alkyl halides like this compound or other haloalkanes wikipedia.orglibretexts.orgphysicsandmathstutor.com. Specifically, reactions of tertiary amines with 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) can lead to the formation of triazinylammonium chlorides, which are quaternary ammonium salts researchgate.netnih.govresearchgate.netmdpi.com. In some instances, the reaction of chloroethylamines with hydrogen peroxide can also lead to the formation of cyclized bisquaternary ammonium salts dtic.mil.

Table 3: Formation of Quaternary Ammonium Salts

Tertiary AmineAlkylating AgentProduct TypeKey Reaction TypeReference(s)
Tertiary Amines (general)Alkyl Halides (e.g., R-X)Quaternary Ammonium SaltsMenshutkin Reaction wikipedia.orglibretexts.org
Tertiary AminesThis compoundQuaternary Ammonium SaltsAlkylation researchgate.netnih.govresearchgate.net
Tertiary Amines2-Chloro-4,6-dimethoxy-1,3,5-triazineTriazinylammonium SaltsQuaternization researchgate.netnih.govresearchgate.net
Bis(2-chloroethyl)amineHydrogen PeroxideCyclized Bisquaternary SaltNucleophilic Substitution dtic.mil

Compound List:

this compound

Bis(2-chloroethyl)amine

Tris(2-chloroethyl)amine

Diethanolamine

Triethanolamine

Thionyl Chloride

Aziridine (B145994)

2,2'-Dichlorodiethylamine

N-Oxides of Chloroethylamines

Quaternary Ammonium Salts

Triazinylammonium Salts

Applications of 2 Chloroethylamine in Diversified Organic Synthesis

Building Block for Nitrogen-Containing Heterocyclic Compounds

The inherent reactivity of 2-chloroethylamine makes it a valuable precursor for the synthesis of numerous nitrogen-containing heterocyclic compounds. The amino group can act as a nucleophile, while the chloroethyl group provides a reactive site for intramolecular or intermolecular cyclization reactions.

This compound is a key starting material for the synthesis of aziridine (B145994), the simplest three-membered nitrogen-containing heterocycle. The intramolecular cyclization of this compound under basic conditions is a fundamental method for generating the highly reactive aziridine ring. This process, known as the Wenker synthesis, involves the deprotonation of the amino group, followed by an intramolecular nucleophilic substitution to displace the chloride ion.

While the direct synthesis of complex fused aziridine systems from this compound is not extensively detailed in readily available literature, the aziridine ring formed from this compound can serve as a crucial intermediate for further synthetic transformations. The high ring strain of aziridines makes them susceptible to ring-opening reactions with various nucleophiles, providing a pathway to more complex, substituted amine derivatives which can then undergo subsequent cyclizations to form fused systems. For instance, N-substituted aziridines can be prepared, and these can then participate in intramolecular reactions to form bicyclic or polycyclic structures containing the aziridine moiety.

A notable application involves the in situ generation of ethyleneimine (aziridine) from this compound hydrochloride under basic conditions. This highly reactive intermediate can then be used in regioselective ring-opening reactions of epoxides to produce N-β-hydroxyethylaziridine intermediates, which are valuable precursors for biologically active compounds.

Starting MaterialReagent(s)ProductReaction Type
This compoundBase (e.g., NaOH)AziridineIntramolecular Cyclization (Wenker Synthesis)
This compound Hydrochloride, EpoxideBase (e.g., NaOH)N-β-HydroxyethylaziridineIn situ aziridine formation and nucleophilic ring-opening

This compound is a fundamental building block for the synthesis of piperazines and morpholines, six-membered heterocyclic rings containing two nitrogen atoms or one nitrogen and one oxygen atom, respectively.

The synthesis of piperazines often involves the reaction of this compound with an appropriate amine. For example, the self-condensation of two molecules of this compound under basic conditions can lead to the formation of piperazine (B1678402). More commonly, substituted piperazines are synthesized by reacting a primary amine with two equivalents of this compound or its derivatives. A well-established method involves the reaction of an aniline (B41778) with bis(2-chloroethyl)amine (B1207034) to construct the piperazine ring.

Similarly, morpholines can be synthesized using this compound or its derivatives. A common pathway involves the reaction of a β-aminoalcohol with 2-chloroethanol, which can be derived from this compound. Another approach is the reaction of diethanolamine (B148213) with a dehydrating agent, which can be seen as an indirect application of the this compound synthon.

Reactant 1Reactant 2ProductHeterocycle
This compound (2 eq.)Primary AmineSubstituted PiperazinePiperazine
AnilineBis(2-chloroethyl)amine1-ArylpiperazinePiperazine
DiethanolamineDehydrating AgentMorpholineMorpholine

This compound hydrochloride is a key reagent in the chemoselective synthesis of both thiazolines (five-membered rings with sulfur and nitrogen) and thiazines (six-membered rings with sulfur and nitrogen). A notable method involves the heterocyclization of α-N-hydroxyimino-β-oxodithioesters with this compound hydrochloride. This reaction proceeds without the need for metal catalysts or additives and occurs under mild conditions (0–60 °C).

Another important synthesis is that of 2-aminothiazoline, which is achieved through the cyclization reaction between this compound hydrochloride and thiourea. This method is advantageous as it avoids the need for introducing hydrogen chloride gas or concentrated hydrochloric acid to form the ethanolamine (B43304) hydrochloride precursor, making the process more environmentally friendly and safer, with cyclization yields reported to be over 70%.

Reactant 1Reactant 2ProductHeterocycle
α-N-hydroxyimino-β-oxodithioestersThis compound HydrochlorideThiazoline derivativeThiazoline
This compound HydrochlorideThiourea2-AminothiazolineThiazoline

While this compound is a versatile precursor for many nitrogen-containing heterocycles, its direct application in the de novo synthesis of the imidazole (B134444) ring is not as prominently documented as for other heterocycles like aziridines or piperazines. The common and classical methods for imidazole synthesis, such as the Radziszewski synthesis or the Debus synthesis, typically involve the condensation of dicarbonyl compounds, aldehydes, and ammonia (B1221849) or its derivatives.

However, the functional groups present in this compound could potentially be utilized in multi-step synthetic sequences to construct the imidazole ring. For instance, the amino group could be incorporated as one of the nitrogen atoms of the imidazole ring, and the chloroethyl group could be transformed into a suitable functional group required for the cyclization. For example, conversion of the chloroethyl group to an aminoethyl group would provide a diamine, a common precursor in some imidazole syntheses. A hypothetical pathway could involve the reaction of an N-(2-chloroethyl)amidine with a suitable reagent to facilitate cyclization. Amidines are known precursors for imidazole synthesis, reacting with α-haloketones to form the imidazole ring.

Despite these possibilities, direct, one-pot syntheses of imidazoles from this compound as a primary building block are not well-established in the reviewed literature.

Precursor for Complex Organic Molecules (Focus on Chemical Pathways)

Beyond its role in forming the core of heterocyclic systems, this compound serves as a crucial precursor for the synthesis of more intricate organic molecules, including advanced chemical reagents and ligands. Its bifunctionality allows for its incorporation into larger molecular frameworks, where it can introduce a reactive "handle" for further synthetic modifications.

This compound hydrochloride is utilized in the preparation of novel Schiff base ligands. Schiff bases, or imines, are formed by the condensation of a primary amine with an aldehyde or a ketone. The amino group of this compound can readily participate in this reaction, leading to the formation of N-(2-chloroethyl) substituted imines.

The chemical pathway for the formation of a Schiff base ligand from this compound involves the nucleophilic attack of the primary amine on the carbonyl carbon of an aldehyde or ketone. This is typically carried out under acid or base catalysis. The initial addition forms an unstable carbinolamine intermediate, which then dehydrates to form the stable imine C=N double bond.

The resulting N-(2-chloroethyl) Schiff base ligand is a valuable intermediate. The chloroethyl group can be used for further functionalization, such as in the synthesis of macrocyclic ligands or for immobilization onto solid supports. For example, these Schiff base ligands, when immobilized on silica (B1680970) gels, have been used to effectively remove metal ions like Co(II) and Ni(II) from contaminated water.

General Reaction Scheme for Schiff Base Formation:

R-CHO + H₂N-CH₂CH₂-Cl → R-CH=N-CH₂CH₂-Cl + H₂O (Aldehyde + this compound → N-(2-chloroethyl) Schiff base + Water)

This pathway highlights the utility of this compound in introducing a reactive chloroethyl moiety into a ligand structure, which can then be exploited for a variety of synthetic applications, including the construction of complex coordination compounds and functional materials.

Intermediate in the Synthesis of Functional Materials

This compound is instrumental in the development of advanced functional materials, including aminated lignin-silver complexes and various polymeric structures.

The amination of kraft lignin (B12514952) using this compound hydrochloride in an aqueous solution is a key step in preparing aminated lignin-silver (Ag@AL) complexes. chemicalbook.com This modification introduces amino groups onto the lignin structure, which can then trap and reduce silver ions (Ag(I)) to metallic silver (Ag(0)), leading to the formation of silver nanoparticles on the lignin surface. chemicalbook.com An optimized aminated lignin was found to have a nitrogen content of 4.37%. chemicalbook.com These Ag@AL complexes have demonstrated efficacy as antimicrobial agents against both Gram-positive and Gram-negative bacteria. chemicalbook.com

In the realm of polymer chemistry, this compound hydrochloride is used for the chemical modification of natural polymers like chitosan (B1678972) and starch. chemicalbook.com This modification, known as aminoethylation, enhances the biological activity and functionality of these polymers. For instance, aminoethyl hydroxypropyl starch can be synthesized by reacting this compound hydrochloride with hydroxypropyl starch. chemicalbook.com This derivative can then be further reacted with collagen peptides to create a product with potential applications in the cosmetic, biomedical, and pharmaceutical fields due to its improved antioxidant properties. chemicalbook.com

Synthesis of N-Nucleoside Analogues

This compound is a key reactant in the synthesis of N-nucleoside analogues, which are compounds that mimic natural nucleosides and are of interest in medicinal chemistry. The reaction of per-O-acetyl-β-D-glycopyranosylisothiocyanates with this compound hydrochloride leads to the formation of N,N'-bis(per-O-acetyl-β-D-glycopyranosyl)-N-(2-thiazolin-2-yl)thioureas. tandfonline.comtandfonline.com This transformation proceeds through glycosylaminoheterocycles as intermediates. tandfonline.comtandfonline.com These resulting complex molecules exhibit a strong chelated structure due to intramolecular hydrogen bonding, which influences their conformational properties in solution. tandfonline.comtandfonline.com

Synthesis of Platinum Complexes containing Chloroethylamine Ligands

In the field of medicinal inorganic chemistry, this compound is utilized in the synthesis of platinum complexes with potential antitumor activity. A series of cis-bis-(this compound)platinum(II) and platinum(IV) complexes have been synthesized and characterized. nih.gov The synthesis of such complexes is a critical area of research, as platinum-based drugs like cisplatin (B142131) are widely used in cancer chemotherapy. nih.gov The introduction of chloroethylamine ligands can modulate the biological activity and toxicity profile of the platinum center. nih.gov Some of these synthesized complexes have shown significant antitumor activity in both in vitro and in vivo studies. nih.gov

Application as a Derivatizing Reagent in Chemical Analysis

This compound hydrochloride serves as a derivatizing reagent for various biomolecules, including amino acids, dipeptides, and nucleotides, to facilitate their analysis. chemicalbook.comfishersci.casigmaaldrich.comfishersci.ptexsyncorp.com Derivatization is a common strategy in analytical chemistry to improve the volatility, thermal stability, or detectability of analytes for techniques like gas chromatography-mass spectrometry (GC-MS). nih.gov

Computational and Theoretical Investigations of 2 Chloroethylamine and Its Intermediates

Molecular Orbital Theory and Electronic Structure Analysis

Molecular orbital (MO) theory and Density Functional Theory (DFT) are extensively used to analyze the electronic structure of 2-chloroethylamine. These methods provide detailed information about the distribution of electrons within the molecule, including the energies and spatial extent of molecular orbitals, charge distribution, and bond polarities.

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's reactivity. The HOMO, representing the electron-donating ability, and the LUMO, representing the electron-accepting ability, dictate the molecule's susceptibility to electrophilic and nucleophilic attacks, respectively libretexts.orgacs.orgdergipark.org.tr. Studies on related nitrogen mustards have shown that the HOMO is often localized on electron-rich moieties, while the LUMO is associated with electron-deficient regions, influencing their interaction with biological targets like DNA nih.govmdpi.com.

Charge Distribution: DFT calculations, such as Mulliken charge analysis, reveal the partial positive and negative charges on atoms within the molecule whiterose.ac.uknih.gov. For this compound, the electronegativity difference between chlorine and carbon, and nitrogen and carbon, leads to polarized bonds, influencing intermolecular interactions and reactivity. The chlorine atom typically carries a partial negative charge, while the adjacent carbon atom may bear a partial positive charge, making it susceptible to nucleophilic attack .

Electronic Properties: Beyond orbital energies and charges, computational studies also determine other electronic properties such as molecular polarizability, dipole moment, ionization potential, electron affinity, and chemical hardness/softness dergipark.org.tr. These parameters collectively describe the molecule's electronic landscape and its potential for chemical transformations and interactions.

Reaction Pathway Modeling and Transition State Characterization

The chemical transformations of this compound, particularly its cyclization to form the reactive aziridinium (B1262131) ion intermediate, are subjects of extensive theoretical investigation.

Aziridinium Ion Formation: this compound readily undergoes intramolecular cyclization, where the amine nitrogen attacks the carbon bearing the chlorine atom, displacing the chloride ion to form a three-membered aziridinium ring. This highly strained and electrophilic intermediate is central to the alkylating properties of this compound and related nitrogen mustards researchgate.netopen.ac.uk. Computational studies, often employing DFT, are used to model the potential energy surface of this reaction, identifying the transition states and intermediates involved researchgate.net. For instance, studies on similar nitrogen mustards have characterized the transition states for aziridinium ion formation, revealing specific geometric configurations and energy barriers researchgate.net.

Reaction Mechanisms: Theoretical modeling helps to map out complete reaction pathways, such as the hydrolysis of this compound or its reactions in more complex systems. For example, studies on related compounds have detailed sequential SN2 reactions leading to aziridinium intermediates, followed by reactions with nucleophiles like water or biological molecules researchgate.netopen.ac.uknih.gov. These models provide a step-by-step understanding of how reactants transform into products, including the identification of rate-determining steps and the influence of various molecular features on the reaction trajectory nih.gov.

Conformational Analysis and Intermolecular Interactions

The spatial arrangement of atoms in this compound, known as its conformation, significantly influences its reactivity and interactions.

Conformational Landscape: Microwave spectroscopy and high-level quantum chemical calculations have identified multiple stable conformers for this compound. Five rotameric forms are possible, characterized by the relative orientations of the Cl-C-C-N chain and the amino group bg.ac.rsresearchgate.net. These conformers can be broadly classified based on the dihedral angles around the C-C and C-N bonds. For example, the Cl-C-C-N backbone can adopt either an antiperiplanar or a synclinal arrangement .

Stabilizing Interactions: Theoretical studies indicate that certain conformers are energetically favored due to stabilizing interactions, such as intramolecular hydrogen bonding. In this compound, specific conformers are stabilized by hydrogen bonds between a hydrogen atom of the amino group and the chlorine atom bg.ac.rsresearchgate.net. These intramolecular interactions play a key role in defining the conformational equilibrium, with some hydrogen-bonded forms being the most stable bg.ac.rs. For instance, MP2/6-311++G optimizations have shown that the gauche (gg) conformer is often energetically favored due to stabilizing Cl–N interactions nih.govbg.ac.rs.

Table 1: Relative Energies of this compound Conformers

Conformer DesignationRelative Energy (kJ/mol)Stabilizing InteractionSource
gg0.0 (reference)Intramolecular H-bond bg.ac.rs
ga~0.3Intramolecular H-bond bg.ac.rs
aa~4.1None bg.ac.rs
ag~5.5None bg.ac.rs

Note: Energies are approximate and relative to the most stable conformer. Specific values may vary slightly depending on the computational method and basis set used.

Quantum Chemical Calculations of Reactivity Parameters

Quantum chemical calculations provide quantitative measures of reactivity, such as activation energies and rate constants, and elucidate the influence of the surrounding environment.

Activation Energies and Rate Constants: Computational studies have determined key kinetic parameters for the reactions of this compound. For instance, the cyclization reaction to form the aziridinium ion has been studied, with activation energies estimated from Arrhenius plots. One study reported an activation energy (Ea) of 76.5 ± 1.4 kJ/mol for the cyclization of intermediates derived from this compound nih.gov. Furthermore, the pseudo-first-order rate constant (k) for the cyclization of this compound at 21°C was found to be (8.0 ± 0.2) × 10⁻⁶ s⁻¹, resulting in a half-life of approximately 24 hours, significantly slower than its bromo analog nih.gov. Hydrolysis pathways have also been investigated, with activation energies reported around 25 kcal/mol nih.gov.

Solvent Effects: The presence of solvents, particularly water, can significantly influence reaction rates and pathways. Computational studies have shown that water can stabilize transition states, thereby accelerating decomposition reactions by up to 30% compared to gas-phase simulations nih.gov. Polar aprotic solvents, in particular, have been shown to stabilize the aziridinium intermediate, enhancing alkylation efficiency . These solvent effects are crucial for understanding the behavior of this compound in biological systems and aqueous reaction environments researchgate.net.

Table 2: Kinetic Parameters for Cyclization Reactions

CompoundRate Constant (k) at 21°C (s⁻¹)Half-life at 21°CRelative Rate (vs. Bromo)Source
This compound(8.0 ± 0.2) × 10⁻⁶24.0 ± 0.5 hours1 / 87 nih.gov
2-Bromoethylamine (B90993)(7.0 ± 0.1) × 10⁻⁴16.5 ± 0.3 minutes1 nih.gov

Table 3: Activation Energies for Key Reactions

Reaction TypeActivation Energy (kJ/mol)Computational Method (Example)Solvent EffectSource
Cyclization76.5 ± 1.4Arrhenius PlotNot specified nih.gov
Hydrolysis~105 (approx. 25 kcal/mol)DFT (e.g., B3LYP/6-311+G(d,p))Stabilizing nih.gov

These computational investigations provide a comprehensive theoretical framework for understanding the chemical properties and reactivity of this compound, contributing to its application in various fields of chemistry and medicine.

Compound Name List:

this compound

2-Bromoethylamine

Mechlorethamine (HN2)

Tris-(2-chloroethyl)amine

Chlorambucil

Advanced Analytical Methodologies for Research and Characterization of 2 Chloroethylamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural and mechanistic investigation of 2-chloroethylamine and its derivatives. mmu.ac.ukresearchgate.net Its ability to provide detailed information about the chemical environment of atomic nuclei is invaluable.

Proton (¹H) NMR for Aziridinium (B1262131) Ions : ¹H NMR is particularly effective for observing the intramolecular cyclization of this compound derivatives to form aziridinium ions. The formation of this strained, three-membered ring results in a significant change in the chemical environment of the protons. The signals for the ring protons of the aziridinium ion appear at a different chemical shift compared to the open-chain precursor, providing direct evidence of cyclization. cdnsciencepub.com For instance, studies on N-bis(2-haloethyl)amines in deuterium oxide after neutralization have shown the appearance of new signals that can be assigned to the aziridine (B145994) ring protons, confirming the rapid intramolecular reaction. cdnsciencepub.com

Carbon-13 (¹³C) NMR : ¹³C NMR spectroscopy provides direct evidence of the carbon framework within a molecule. For this compound hydrochloride, the spectrum shows two distinct signals, corresponding to the two different carbon environments: one bonded to the nitrogen atom and the other to the chlorine atom. chemicalbook.comdocbrown.info The electronegative chlorine atom causes a downfield shift for the adjacent carbon. docbrown.info This technique is essential for confirming the structure of the parent molecule and its various synthetic derivatives. chemicalbook.com

Phosphorus-31 (³¹P) and Platinum-195 (¹⁹⁵Pt) NMR of Derivatives : When this compound or its derivatives are reacted with phosphorus-containing compounds or used as ligands in platinum-based complexes, specialized NMR techniques become critical. ³¹P NMR can directly confirm the formation of new bonds to phosphorus and characterize the electronic environment of the resulting adducts. Similarly, for platinum complexes, ¹⁹⁵Pt NMR is highly sensitive to the coordination sphere of the platinum atom, offering detailed structural information about the complex.

Typical NMR Chemical Shifts for this compound Hydrochloride

NucleusChemical EnvironmentTypical Chemical Shift (δ) in ppmReference Solvent
¹H-CH₂-Cl~3.8D₂O or DMSO-d₆
¹H-CH₂-NH₃⁺~3.3
¹³C-CH₂-Cl~40.5D₂O or DMSO-d₆
¹³C-CH₂-NH₃⁺~38.5

Mass Spectrometry (MS) Techniques for Reaction Monitoring and Product Identification

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and structure of molecules. In the context of this compound research, it is vital for tracking reactions and identifying products, often with very high sensitivity and selectivity.

Reaction Monitoring : MS can be used to follow the progress of a chemical reaction in real-time. Techniques like Atmospheric Solids Analysis Probe (ASAP) coupled with a mass spectrometer allow for the rapid analysis of reaction mixtures with minimal sample preparation, providing immediate structural information on reactants, intermediates, and products. waters.com

Product Identification : High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a compound. This is crucial for confirming the identity of newly synthesized derivatives of this compound. researchgate.net

UHPLC-MS/MS : The coupling of Ultra-High-Performance Liquid Chromatography with tandem mass spectrometry (UHPLC-MS/MS) is a particularly advanced technique used for the analysis of complex mixtures. researchgate.net It is widely employed for the identification and quantification of trace-level impurities, such as genotoxic bis(2-chloroethyl)amine (B1207034) in pharmaceutical substances. researchgate.net The method utilizes a "multiple reaction monitoring" (MRM) mode for exceptional selectivity and sensitivity, allowing for detection at parts-per-million (ppm) levels or lower. researchgate.net Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with MS has also been successfully used to measure this compound as a genotoxic impurity without the need for derivatization. researchgate.net

Mass Spectrometry Applications in this compound Research

TechniqueIonization ModeApplicationKey Findings/Capabilities
UHPLC-MS/MSPositive-ion Electrospray (ESI)Quantification of genotoxic impurities (e.g., bis(2-chloroethyl)amine)High sensitivity and selectivity (LOD/LOQ in ppb/ppm range). researchgate.net
HILIC-MSPositive-ion Electrospray (ESI)Direct determination of polar impurities like aziridine and this compound.Rapid analysis without derivatization; ppb sensitivity. researchgate.net
ASAP-MSAtmospheric Pressure Chemical Ionization (APCI)Rapid reaction monitoring.Direct analysis of solids and liquids with minimal sample prep. waters.com
GC-MSElectron Ionization (EI)General identification and structural analysis.Provides characteristic fragmentation patterns for identification. nih.gov

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis and Mechanistic Studies

Vibrational spectroscopy, which includes Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. It is an excellent tool for identifying the functional groups present in a molecule and can provide insights into molecular structure and bonding. libretexts.orgiitm.ac.in

Functional Group Analysis : An IR spectrum provides a "fingerprint" of a molecule, with specific absorption bands corresponding to different functional groups. For this compound, characteristic peaks for N-H stretching, C-H stretching, N-H bending, and the C-Cl stretching vibrations can be readily identified. nih.gov Fourier-transform infrared spectroscopy (FTIR) is commonly used as a quality control method to confirm the identity of this compound hydrochloride by matching its spectrum to a reference. thermofisher.com

Mechanistic Studies : Changes in the vibrational spectrum during a reaction can be used to track the consumption of reactants and the formation of products. For example, the disappearance of the N-H bands and the appearance of new bands could indicate the alkylation of the amine group.

Conformational Analysis : Detailed studies of the IR and Raman spectra of related compounds, such as N-chloroethylamine, have been used to identify the presence of different rotational isomers (conformers) in both gas and solid phases, providing a deeper understanding of their structural dynamics. teikyo.jp Microwave spectroscopy studies on this compound itself have identified four different conformers, with the most stable forms being stabilized by an intramolecular N-H···Cl hydrogen bond. nih.govacs.org

Characteristic Infrared Absorption Frequencies for this compound

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
N-H (Amine)Stretching3300 - 3500 (often broad)
C-H (Alkane)Stretching2850 - 3000
N-H (Amine)Bending1590 - 1650
C-NStretching1020 - 1250
C-ClStretching600 - 800

X-ray Crystallography for Solid-State Structure Determination of Derivatives and Adducts

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While this compound is a liquid at room temperature (its hydrochloride salt is a solid), this method is indispensable for characterizing its crystalline derivatives and adducts. It provides definitive data on bond lengths, bond angles, and intermolecular interactions within the crystal lattice. This level of structural detail is crucial for unequivocally confirming the structure of synthesized compounds and is considered the gold standard for structural elucidation.

Chromatographic Methods (e.g., HPLC) for Purity Assessment and Reaction Progress Monitoring in Research

Chromatographic techniques are fundamental for separating components of a mixture. High-Performance Liquid Chromatography (HPLC) and its more advanced version, UPLC, are central to the analysis of this compound in research settings.

Purity Assessment : HPLC is routinely used to determine the purity of this compound hydrochloride and its derivatives. lgcstandards.com A specific HPLC method has been developed to detect and quantify impurities, ensuring the quality of the compound. google.com

Reaction Monitoring : By taking small aliquots from a reaction mixture over time, HPLC can be used to monitor the depletion of starting materials and the formation of products, thereby helping to optimize reaction conditions.

Detection Challenges : this compound lacks a strong UV chromophore, making detection with standard HPLC-UV detectors challenging, especially at low wavelengths like 195 nm. chromforum.org Therefore, more universal detectors or derivatization techniques are often required. The most effective modern approach is to couple the chromatograph to a mass spectrometer (LC-MS), which circumvents the detection issue and provides mass information simultaneously. chromforum.org

Chromatographic Methods for this compound Analysis

MethodColumn ExampleMobile Phase ExampleDetectorApplication
UPLC-MS/MSWaters ACQUITY UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm)Gradient of 5 mmol·L⁻¹ ammonium (B1175870) hydrogen carbonate and acetonitrile. Tandem Mass Spectrometer (MS/MS)Quantification of genotoxic impurities.
HILIC-MSPrimesep B (150 × 4.6 mm, 5.0 µm)10 mM ammonium formate buffer (pH 3.0) and acetonitrile (5:95, v/v). oup.comoup.comMass Spectrometer (MS)Analysis of polar impurities. oup.comoup.com
HPLCC18 ColumnVarious aqueous/organic mixturesELSD, CAD, RI, or MS (UV is not ideal). chromforum.orgPurity and impurity content determination. google.com

Future Directions and Emerging Research Areas

Exploration of Novel Synthetic Strategies and Green Chemical Transformations

While traditional synthesis routes for 2-chloroethylamine, primarily from ethanolamine (B43304), are effective, future research is increasingly focused on developing more environmentally benign and efficient methodologies. The exploration of "green" chemistry principles is a central theme in this evolution.

Patented "green production methods" exemplify this trend, boasting advantages such as readily available raw materials, rapid reaction times, low energy consumption, and high product purity (up to 99%) and yield (around 90%). google.com These methods represent a move away from reactions that require high pressure and long durations, which have high energy demands and require specialized, costly equipment. google.com Future work will likely focus on discovering novel catalysts and reaction media that can further reduce the environmental footprint, for example, by utilizing bio-based solvents or enabling reactions to proceed at ambient temperatures and pressures.

Table 1: Comparison of Synthetic Routes for this compound Hydrochloride

Synthetic RouteAdvantagesDisadvantagesEmerging Green Aspects
Ethanolamine + Thionyl ChlorideMild conditions, short reaction timeExpensive reagent, produces pollutant gas (SO₂)Being replaced by greener alternatives
Ethanolamine + Hydrogen ChlorideHigh purity and yield, readily available materialsTraditionally requires high pressure and energyUse of catalysts to lower energy demand, recycling of HCl google.com
Aziridine (B145994) Conversion / 2-Oxazolidinone SynthesisLaboratory-scale preparationLimited raw material sources, high costNot currently favored for green production

Development of New Catalytic Systems utilizing this compound Chemistry

The reactivity of this compound makes it a valuable component in the design of new catalytic systems and functional materials. Research is expanding beyond its traditional role as a simple alkylating agent to incorporate it into more complex molecular architectures with specific catalytic or functional properties.

One promising area is the use of this compound hydrochloride in the synthesis of novel ligands for catalysis and environmental remediation. For example, it is used to prepare Schiff base ligands which, when immobilized on supports like silica (B1680970) gel, can effectively remove heavy metal ions such as Co(II) and Ni(II) from contaminated water. chemicalbook.comsigmaaldrich.com It also serves as a substrate for creating 2-(2'-Aminoaryl)oxazoline derivatives, which are studied as ligands for various metal chelates. chemicalbook.com

Furthermore, the integration of this compound into biopolymer modification is an emerging field. It can be used to functionalize starches and other polysaccharides. chemicalbook.com A notable application involves the use of a biocatalyst, microbial transglutaminase (MTGase), to synthesize an aminoethyl hydroxypropyl starch collagen peptide (AEHPS-COP), created by reacting this compound-derived aminoethyl hydroxypropyl starch (AEHPS) with collagen peptides. chemicalbook.com This demonstrates a move towards hybrid organic-biocatalytic systems to create novel materials with potential applications in the cosmetic and biomedical fields. chemicalbook.com Future research will likely explore the development of new metal-organic frameworks (MOFs) and polymer systems where the 2-chloroethylamino moiety is a key functional group for catalytic activity or selective binding.

Integration into Flow Chemistry and Automated Synthesis Platforms

The chemical properties of this compound, particularly its propensity to form the highly reactive and potentially hazardous aziridinium (B1262131) ion, make its reactions well-suited for the controlled environment of continuous flow chemistry. Flow chemistry offers significant advantages over traditional batch processing, including superior heat and mass transfer, enhanced safety, and the ability to telescope multiple reaction steps into a single, continuous operation. nih.govmdpi.comflinders.edu.au

Integrating the synthesis and subsequent reactions of this compound derivatives into flow systems can mitigate risks associated with the handling of unstable intermediates. The small reactor volumes and precise control over reaction parameters (temperature, pressure, residence time) inherent to flow chemistry allow for the safe, on-demand generation and immediate consumption of reactive species like aziridinium ions. flinders.edu.aumit.edu This approach minimizes the accumulation of hazardous materials and allows for the exploration of reaction conditions that would be unsafe in large-scale batch reactors. nih.gov

Furthermore, automation is a key component of modern chemical synthesis. Automated platforms are being developed for high-throughput screening and reaction optimization. A fast, fully automated analytical method for screening residues of aziridine and this compound in active pharmaceutical ingredients (APIs) has already been developed. nih.gov This method, which uses in-fiber derivatization coupled with gas chromatography-mass spectrometry (GC-MS), is a critical tool for quality control and can be integrated into automated synthesis platforms to provide real-time reaction monitoring and quality assurance. nih.gov The future in this area points towards the development of end-to-end automated systems that can perform multi-step syntheses involving this compound, from starting material to purified final product, with minimal human intervention. flinders.edu.au

Advanced Mechanistic Elucidation via In Situ Spectroscopic Techniques

A deep understanding of reaction mechanisms is crucial for optimizing existing chemical processes and designing new ones. The reactivity of this compound is dominated by the intramolecular cyclization to form the aziridinium ion intermediate. Elucidating the kinetics and structural dynamics of this transient species is a key area for advanced research.

In situ spectroscopic techniques are powerful tools for studying reactive intermediates directly in the reaction medium. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C) have been successfully used to observe the formation of aziridinium ions from various precursors. mdpi.com Applying these methods to this compound reactions would allow researchers to directly monitor the formation of the aziridinium ion, characterize its structure, and study its subsequent reactions with nucleophiles in real-time. This provides invaluable data on reaction rates, regioselectivity, and the influence of solvent and temperature. mdpi.com

Future research will likely involve a multi-technique approach, combining NMR with other in situ methods like Fourier-transform infrared (FTIR) and Raman spectroscopy to gain a more complete picture of the reaction pathway. nih.gov Coupling these spectroscopic tools with flow reactors would be particularly powerful, allowing for the study of rapid reactions and unstable intermediates under precisely controlled conditions. nih.gov The insights gained from these advanced mechanistic studies will enable the rational design of more efficient and selective synthetic processes that leverage the unique reactivity of the aziridinium intermediate.

Computational Design of Novel this compound-based Molecular Scaffolds

Computer-aided drug design (CADD) has become an indispensable tool in medicinal chemistry for the discovery and optimization of new therapeutic agents. mdpi.comtaylorandfrancis.com These computational methods can be applied to the design of novel molecular scaffolds that incorporate the this compound moiety, leveraging its known reactivity as an alkylating agent, a feature present in various anti-cancer drugs. nih.govnih.gov

Future research will utilize both ligand-based and structure-based CADD approaches. nih.gov

Ligand-Based Design: If a series of this compound derivatives with known biological activity exists, quantitative structure-activity relationship (QSAR) models can be developed. These models correlate structural features with activity, enabling the prediction of the potency of new, unsynthesized analogues and guiding the design of compounds with improved properties. mpg.de

Structure-Based Design: When the three-dimensional structure of a biological target (e.g., an enzyme or receptor) is known, molecular docking simulations can be used to predict how novel this compound-based compounds will bind. taylorandfrancis.commpg.de This allows for the rational design of molecules with high affinity and selectivity for the target, potentially leading to more effective and less toxic drugs. Computational tools can be used to design scaffolds where the this compound group is optimally positioned to form a covalent bond with a specific residue in the target's active site.

Beyond just predicting binding, computational models can forecast the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of designed molecules, helping to identify promising candidates early in the drug discovery pipeline and reducing the likelihood of late-stage failures. taylorandfrancis.com The integration of artificial intelligence and machine learning will further enhance these predictive capabilities, enabling the rapid virtual screening of vast chemical libraries and the de novo design of entirely new molecular scaffolds based on the this compound framework. taylorandfrancis.com

Q & A

Q. What are the optimal methods for synthesizing 2-chloroethylamine hydrochloride in a laboratory setting?

Answer: The hydrochloride salt can be synthesized by reacting this compound with hydrochloric acid under controlled conditions. For purification, recrystallization from ethanol or methanol is recommended. Critical steps include maintaining a pH below 2 to ensure salt formation and avoiding exposure to strong bases (e.g., NaOH), which can decompose the compound into volatile and potentially explosive byproducts . Key Parameters:

  • Reaction temperature: 0–5°C (prevents exothermic decomposition).
  • Solvent: Ethanol or methanol for recrystallization.
  • Yield: Typically 70–85% after purification.

Q. How can researchers ensure accurate detection of this compound residues in pharmaceutical intermediates?

Answer: A validated automated LC-UV method is widely used for screening residues. The protocol involves:

Sample Preparation: Dissolve the active pharmaceutical ingredient (API) in 0.1% trifluoroacetic acid.

Chromatography: Use a C18 column with a gradient elution (acetonitrile/water).

Detection: UV absorbance at 210 nm.
This method achieves a limit of detection (LOD) of 0.1 ppm and quantifies residues with <5% relative standard deviation .

Q. What safety protocols are essential for handling this compound hydrochloride?

Answer:

  • Personal Protective Equipment (PPE): Nitrile gloves (≥0.6 mm thickness), chemical safety goggles, and lab coats.
  • Ventilation: Use fume hoods to avoid inhalation of dust or aerosols.
  • Storage: Keep in airtight containers under inert gas (e.g., argon) at 2–8°C to prevent hydrolysis .
  • First Aid: Immediate flushing with water for skin/eye contact (15+ minutes) and medical evaluation for ingestion .

Advanced Research Questions

Q. How does this compound hydrochloride interact with amino acids in anticancer drug synthesis?

Answer: The compound acts as a derivatization agent, forming stable adducts with amino acids via nucleophilic substitution. For example:

  • Reaction with Cysteine: The chloroethyl group reacts with thiol (-SH) groups, enabling targeted drug delivery.
  • Kinetics: Second-order rate constants (k₂) range from 0.05–0.2 M⁻¹s⁻¹ at pH 7.4 .
    Experimental Design:

Use HPLC-MS to monitor adduct formation.

Optimize molar ratios (amine:amino acid = 1:1.5) to minimize side reactions.

Q. What computational methods are suitable for predicting the stability of this compound derivatives in aqueous solutions?

Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model hydrolysis pathways. Key findings include:

  • Hydrolysis Mechanism: The chloride ion acts as a leaving group, with activation energies of ~25 kcal/mol.
  • Solvent Effects: Water stabilizes transition states, accelerating decomposition by 30% compared to gas-phase simulations .
    Software Recommendations: Gaussian 16 or ORCA for quantum-chemical modeling.

Q. How can researchers resolve discrepancies in reported physicochemical properties of this compound hydrochloride?

Answer: Discrepancies in molecular weight (e.g., 79.5 vs. 115.99 g/mol) arise from confusion between the free base (C₂H₆ClN) and hydrochloride salt (C₂H₆ClN·HCl). To resolve:

Elemental Analysis: Confirm nitrogen and chlorine content.

Mass Spectrometry: Compare experimental m/z with theoretical values (e.g., [M+H]+ = 116.5 for the hydrochloride salt).

Thermogravimetric Analysis (TGA): Verify decomposition temperatures (140–150°C for the salt ).

Q. What strategies mitigate risks when studying this compound’s reactivity under alkaline conditions?

Answer: Under alkaline conditions (pH > 10), this compound decomposes into aziridine, a genotoxic compound. Mitigation strategies include:

  • In Situ Quenching: Add 1 M HCl immediately after reaction completion.
  • Headspace Analysis: Use GC-MS to monitor aziridine formation (LOD = 50 ppb).
  • Alternative Reagents: Substitute with less labile derivatives (e.g., 2-bromoethylamine) for long-term stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloroethylamine
Reactant of Route 2
Reactant of Route 2
2-Chloroethylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.